2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol
Overview
Description
“2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Biochemical Pathways
Given its potential target, it might influence pathways related to cell cycle regulation and dna repair
Result of Action
Based on its potential target, it might influence cell cycle progression, dna repair mechanisms, and cell survival
Advantages and Limitations for Lab Experiments
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenolthylpiperidine is a useful reagent for a variety of laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. Additionally, it is relatively inexpensive and readily available. However, it is not very soluble in some organic solvents, such as benzene and toluene, which can limit its use in some experiments.
Future Directions
In the future, 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenolthylpiperidine could be used in the development of new drugs and other compounds. It could also be used in the synthesis of new polymers and other materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Finally, new methods of synthesis and purification could be developed to make the compound more accessible and cost-effective.
Scientific Research Applications
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenolthylpiperidine is a versatile compound that has been used in various scientific research applications. It is commonly used in the synthesis of drugs, such as antihistamines, anticonvulsants, and antipsychotics. It is also used in the synthesis of other organic compounds, such as dyes and polymers. Additionally, it has been used in the synthesis of various polypeptides and proteins, such as monoclonal antibodies.
properties
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-11-4-3-7-15(9-11)10-12-5-1-2-6-13(12)16/h1-2,5-6,11,16H,3-4,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMNGNPNTAKLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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